3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde

Descripción

Chemical Identity and Classification

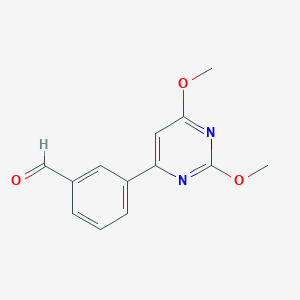

3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde is a heterocyclic organic compound characterized by a pyrimidine core substituted with methoxy groups at positions 2 and 6, and a benzaldehyde moiety attached at position 4. Its molecular formula is C₁₃H₁₂N₂O₃ , with a molecular weight of 244.25 g/mol . The structure comprises:

- A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

- Two methoxy (-OCH₃) groups at positions 2 and 6 of the pyrimidine ring.

- A benzaldehyde group (aryl aldehyde) linked to the pyrimidine at position 4.

Key identifiers include:

The compound’s classification as a pyrimidine derivative places it within a broader family of heterocyclic aromatic compounds critical in medicinal chemistry and agrochemical research.

Historical Context and Discovery

While explicit historical records for this compound are limited, its synthesis likely draws from established methods for pyrimidine derivatives. Key milestones in pyrimidine chemistry include:

- Cyclization Reactions : Early methods involved condensing urea or cyanoacetate derivatives with aldehydes to form pyrimidine rings. For example, 4-amino-2,6-dimethoxypyrimidine is synthesized via cyclization of cyanoacetate and urea, followed by methylation.

- Cross-Coupling Techniques : Modern approaches leverage Suzuki-Miyaura coupling to attach aryl groups to halogenated pyrimidines. Analogous methods could facilitate the introduction of the benzaldehyde moiety.

- Borylation and Oxidation : Boronic acid derivatives (e.g., (2,6-dimethoxypyrimidin-4-yl)boronic acid) enable regioselective functionalization of pyrimidines, potentially aiding in synthesizing related compounds.

Propiedades

IUPAC Name |

3-(2,6-dimethoxypyrimidin-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-7-11(14-13(15-12)18-2)10-5-3-4-9(6-10)8-16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPUDBNIYWPDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C2=CC=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698699 | |

| Record name | 3-(2,6-Dimethoxypyrimidin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210115-38-1 | |

| Record name | 3-(2,6-Dimethoxypyrimidin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-(2,6-dimethoxypyrimidin-4-yl)benzaldehyde generally involves the construction or modification of the pyrimidine ring with methoxy substituents at positions 2 and 6, followed by coupling or substitution reactions to introduce the benzaldehyde group at the 4-position of the pyrimidine or vice versa.

Preparation of 2,6-Dimethoxypyrimidine Derivatives

A key intermediate in the synthesis is 4,6-dimethoxy-2-substituted pyrimidine derivatives, which can be prepared by nucleophilic substitution of 4,6-dichloro-2-substituted pyrimidines with alkali metal methoxides. A patented industrial process describes the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine by reacting 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with alkali metal methoxide in an inert organic solvent such as toluene, followed by oxidation in aqueous acidic medium to convert the methylthio group to methylsulfonyl.

- Reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with alkali metal methoxide in toluene at 20–60°C.

- Partial distillation of methanol to concentrate the reaction mixture.

- Addition of water and azeotrope-forming solvents (e.g., toluene), heating to 30–80°C.

- Oxidation using hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) at 70–90°C.

- pH adjustment and purification in the same reaction vessel (one-pot process).

This method yields high purity 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, which serves as a versatile intermediate for further functionalization.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine | Alkali metal methoxide in toluene | 20–60°C | 1–3 h | High (not specified) | Partial methanol distillation to concentrate |

| Oxidation to methylsulfonyl derivative | 20-35% H2O2, sodium tungstate catalyst, acetic acid | 75–80°C | 1–6 h | High purity | One-pot reaction, aqueous acidic medium |

| Condensation with benzaldehyde derivatives | 2,6-dimethoxypyrimidin-4-amine + benzaldehyde in acetone/ethanol | Reflux (~60–80°C) | 8–10 h | Moderate to high (50-80%) | TLC monitoring, neutralization with sodium carbonate |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- pH Adjustment: Critical during oxidation and purification steps to optimize yield and purity.

- Filtration and Washing: To isolate solid products after precipitation.

- Recrystallization: Using solvents such as ethyl acetate and hexane for purification.

- Spectroscopic Confirmation: IR, 1H NMR, and 13C NMR used to confirm structure and purity.

Summary of Research Findings

- The patented method for preparing 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine intermediates is efficient, scalable, and environmentally favorable due to its one-pot nature and use of common reagents.

- The introduction of the benzaldehyde group onto the 2,6-dimethoxypyrimidine core is typically achieved via condensation reactions under reflux conditions with good yields and straightforward purification.

- Spectroscopic data consistently support the successful synthesis of the target compound, with characteristic signals for methoxy groups and aldehyde protons.

- The overall synthetic route is adaptable to various substituted benzaldehydes, allowing for structural diversity in related pyrimidine derivatives.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells.

- Case Study : A study synthesized several heterocyclic chalcones incorporating pyrimidine and assessed their cytotoxicity. The results indicated that some compounds exhibited IC50 values as low as 6.59 μM against MDA-MB-231 cells, demonstrating significant anticancer potential .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have reported that certain derivatives exhibit strong antimicrobial activity against a range of pathogens.

- Case Study : Research on furan-2-carboxamide derivatives revealed that they possess notable antibacterial and antifungal activities. The synthesis involved the use of benzaldehyde derivatives, including those with pyrimidine substitutions, which enhanced their bioactivity .

Synthesis of New Derivatives

The synthesis of new derivatives of this compound is an active area of research. Various synthetic methods such as Povarov reactions and one-pot multicomponent reactions are employed to create complex structures that may exhibit enhanced biological activities.

- Table 1: Summary of Synthetic Methods

| Method | Description | Yield (%) |

|----------------------------|------------------------------------------------------|-----------|

| Povarov Reaction | Three-component reaction using aldehydes and amines | 79 |

| One-Pot Multicomponent | Efficient synthesis of multiple products in one step | Varies |

The biological activity of this compound and its derivatives is typically assessed through various assays:

- Cytotoxicity Assays : Evaluating the IC50 values against different cancer cell lines.

- Antimicrobial Assays : Using disk diffusion methods to determine the effectiveness against bacterial and fungal strains.

Mecanismo De Acción

The mechanism by which 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved will vary based on the biological or chemical context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of 3-(2,6-dimethoxypyrimidin-4-YL)benzaldehyde with structurally related compounds highlights differences in electronic properties, steric effects, and applications. Below is a summary of key findings:

Table 1: Comparison of Structural and Functional Properties

Key Observations:

Electronic Effects : The 2,6-dimethoxy substituents on the pyrimidine ring in the target compound enhance its electron-deficient nature compared to unsubstituted analogs, facilitating nucleophilic attacks at the aldehyde group .

Reactivity: The aldehyde group in this compound exhibits higher electrophilicity than in non-substituted pyrimidine analogs, making it more reactive in Schiff base formation.

Research Findings:

- Synthetic Utility : The compound’s electron-deficient pyrimidine core is advantageous in coordination chemistry, where it acts as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions.

- Crystallographic Data : Structural studies using SHELX software reveal planar geometry in the pyrimidine-benzaldehyde framework, with intermolecular hydrogen bonding involving methoxy groups .

Actividad Biológica

3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a pyrimidine ring that has two methoxy groups at the 2 and 6 positions. This unique structure is believed to contribute to its biological properties.

Biological Activities

-

Inhibition of Enzymatic Activity

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :

Research indicates that derivatives of this compound exhibit varying degrees of inhibition against AChE and BuChE. For instance, certain compounds showed IC50 values ranging from to against AChE, and from to against BuChE, compared to the standard donepezil which has an IC50 of for AChE and for BuChE .

Compound AChE IC50 (µM) BuChE IC50 (µM) 3 0.050 ± 0.001 0.080 ± 0.001 10 5.80 ± 0.10 5.90 ± 0.10 Donepezil 0.016 ± 0.12 0.30 ± 0.010 - Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :

- Antioxidant Activity

-

Anti-Melanogenic Effects

- Studies have shown that analogs of this compound inhibit tyrosinase activity, which is pivotal in melanin production. This suggests potential applications in treating hyperpigmentation disorders . The mechanism involves the inhibition of intracellular tyrosinase activity in B16F10 murine melanoma cells.

Case Studies

-

In Vitro Studies on Cell Lines

- In a study assessing the cytotoxic effects of various analogs on B16F10 cells, compounds derived from this compound exhibited significant anti-melanogenic activity without notable cytotoxicity at concentrations up to . This highlights their potential as safe therapeutic agents for skin-related conditions .

- Molecular Dynamics Simulations

Q & A

Basic: What synthetic methodologies are commonly employed for 3-(2,6-dimethoxypyrimidin-4-YL)benzaldehyde?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzaldehyde derivatives can react with substituted pyrimidine precursors under reflux in polar aprotic solvents like DMF or DMSO, often with catalytic glacial acetic acid (0.5–1.0 eq). Microwave-assisted synthesis (e.g., 100–120°C, 300 W, 20–30 min) is advantageous for faster reaction kinetics and reduced side products compared to conventional heating (6–8 hours at 80–90°C) . Purification may involve column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Basic: How is the structural identity of this compound confirmed?

Answer:

Structural confirmation requires multi-technique validation:

- X-ray crystallography : Single-crystal diffraction (using SHELX programs for refinement) resolves the molecular geometry, including methoxy and pyrimidine ring orientations .

- NMR spectroscopy : and NMR verify substituent positions (e.g., benzaldehyde protons at ~10.0 ppm; pyrimidine methoxy groups at ~3.8–4.0 ppm).

- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water mobile phases confirm purity and molecular weight .

Advanced: How can contradictions in reactivity data between derivatives be systematically resolved?

Answer:

Contradictions often arise from steric/electronic effects or solvent interactions. A systematic approach includes:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to isolate electronic effects .

- Solvent polarity studies : Compare reaction rates in DMF (polar aprotic) vs. THF (non-polar) to assess solvation impacts.

- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends .

Advanced: What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?

Answer:

- Scaffold diversification : Introduce substituents at the pyrimidine 2- or 4-positions to modulate steric bulk or hydrogen-bonding capacity .

- Bioisosteric replacement : Replace the benzaldehyde moiety with heterocyclic aldehydes (e.g., furan-2-carbaldehyde) to enhance target binding.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinases), prioritizing compounds with favorable binding energies .

Advanced: Which computational methods effectively predict electronic properties relevant to catalytic applications?

Answer:

- DFT calculations : Gaussian 16 or ORCA software models charge distribution, dipole moments, and electron affinity. Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost .

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra to correlate electronic transitions with substituent effects.

- Molecular Dynamics (MD) : Assess solvent interactions and conformational stability in aqueous or organic environments .

Basic: What protocols ensure high-purity product isolation?

Answer:

- HPLC : Use a C18 column (5 µm particle size) with isocratic elution (70:30 acetonitrile/water) and UV detection at 254 nm for real-time purity monitoring .

- Recrystallization : Dissolve crude product in hot ethanol (80°C) and cool to 4°C for 12 hours to precipitate pure crystals.

- TLC validation : Spot crude and purified samples on silica plates (ethyl acetate/hexane 1:1) to confirm homogeneity (R ~0.5).

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Answer:

- Solvent screening : Test mixed solvents (e.g., dichloromethane/hexane, acetone/water) for slow evaporation at 25°C.

- SHELX refinement : Use SHELXL-2018 for least-squares refinement, adjusting parameters like R (≤5%) and wR (≤10%) for accuracy .

- Temperature control : Crystallize at -20°C to minimize thermal motion artifacts in the lattice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.